1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone
Overview
Description
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone typically involves the reaction of 4-(3-Trifluoromethoxy-phenoxy)benzene with ethanone under specific conditions. One common method involves heating a solution of 4-(3-Trifluoromethoxy-phenoxy)benzene and ethanone in the presence of a catalyst such as p-toluenesulfonic acid in xylene . The reaction mixture is heated under reflux for several hours to yield the desired product.
Chemical Reactions Analysis
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Scientific Research Applications
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various biological pathways . This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone can be compared with other similar compounds, such as:
4-[4-(Trifluoromethoxy)phenoxy]piperidine: This compound also contains a trifluoromethoxy group and exhibits similar chemical properties.
3-[[4′-(Trifluoromethoxy)phenoxy]methyl]phenylboronic acid: Another compound with a trifluoromethoxy group, used in various chemical and biological applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[3-(trifluoromethoxy)phenoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-10(19)11-5-7-12(8-6-11)20-13-3-2-4-14(9-13)21-15(16,17)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOWQDWOBONDRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695116 | |
Record name | 1-{4-[3-(Trifluoromethoxy)phenoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887575-19-1 | |
Record name | 1-{4-[3-(Trifluoromethoxy)phenoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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